molecular formula C22H20N4O3S4 B11655142 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11655142
M. Wt: 516.7 g/mol
InChI Key: OMTPOFZUSMEAEM-UHFFFAOYSA-N
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Description

4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C22H20N4O3S4

Molecular Weight

516.7 g/mol

IUPAC Name

4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H20N4O3S4/c1-22(2)19-18(16-12-14(29-3)6-9-17(16)25-22)20(32-31-19)24-13-4-7-15(8-5-13)33(27,28)26-21-23-10-11-30-21/h4-12,25H,1-3H3,(H,23,26)

InChI Key

OMTPOFZUSMEAEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS2)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinoline core, followed by the introduction of the thiazole ring and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE include other quinoline derivatives and thiazole-containing compounds These compounds share structural similarities but may differ in their specific functional groups and biological activities

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